molecular formula C8H4F12O3 B12088069 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12088069
M. Wt: 376.10 g/mol
InChI Key: DKJHABFDJIRWIF-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: In the presence of water, the carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the carbonate group. For example, hydrochloric acid or sodium hydroxide can be used.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a fluorinated carbamate.

    Hydrolysis: The primary products are 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with high chemical resistance and low surface energy.

    Biology: The compound can be used to modify biomolecules, enhancing their stability and resistance to degradation.

    Medicine: Fluorinated compounds are often used in pharmaceuticals to improve the bioavailability and metabolic stability of drugs.

    Industry: It is used in the production of specialty coatings, lubricants, and sealants due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to strong interactions with other molecules. This can enhance the stability and resistance of materials to chemical and thermal degradation. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,3-Pentafluoropropyl methacrylate
  • 1H,1H,2H,2H-Perfluorodecyl acrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate offers a unique combination of properties due to the presence of both heptafluorobutyl and pentafluoropropyl groups. This dual fluorination enhances its chemical and thermal stability, making it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F12O3/c9-4(10,6(13,14)8(18,19)20)1-22-3(21)23-2-5(11,12)7(15,16)17/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJHABFDJIRWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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